molecular formula C19H21N5O6 B11520132 1-{2-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-4-nitrophenyl}piperidine-4-carboxamide

1-{2-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-4-nitrophenyl}piperidine-4-carboxamide

Cat. No.: B11520132
M. Wt: 415.4 g/mol
InChI Key: AKUILZCAGOWXSQ-UHFFFAOYSA-N
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Description

1-{2-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-4-NITROPHENYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a nitrophenyl group, and a diazinane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-4-NITROPHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. The initial step often includes the formation of the diazinane ring, followed by the introduction of the nitrophenyl group and the piperidine ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-4-NITROPHENYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its reactivity and properties.

    Reduction: Reduction reactions can convert nitro groups to amines, impacting the compound’s biological activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in chemical synthesis.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-{2-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-4-NITROPHENYL}PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{2-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-4-NITROPHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

  • 1-[1-(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)ETHYLAMINO]-3-PHENYLTHIOUREA
  • 2-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL ACETATE

Uniqueness: 1-{2-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-4-NITROPHENYL}PIPERIDINE-4-CARBOXAMIDE stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H21N5O6

Molecular Weight

415.4 g/mol

IUPAC Name

1-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-4-nitrophenyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H21N5O6/c1-21-17(26)14(18(27)22(2)19(21)28)10-12-9-13(24(29)30)3-4-15(12)23-7-5-11(6-8-23)16(20)25/h3-4,9-11H,5-8H2,1-2H3,(H2,20,25)

InChI Key

AKUILZCAGOWXSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCC(CC3)C(=O)N)C(=O)N(C1=O)C

Origin of Product

United States

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